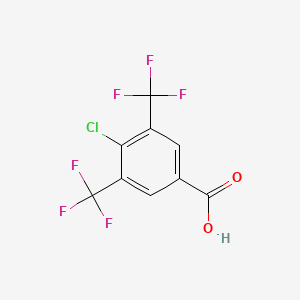

4-Chloro-3,5-bis(trifluoromethyl)benzoic acid

Description

Properties

IUPAC Name |

4-chloro-3,5-bis(trifluoromethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClF6O2/c10-6-4(8(11,12)13)1-3(7(17)18)2-5(6)9(14,15)16/h1-2H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSOZOKVWIJDQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClF6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60663115 | |

| Record name | 4-Chloro-3,5-bis(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773108-93-3 | |

| Record name | 4-Chloro-3,5-bis(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60663115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Chloro-3,5-bis(trifluoromethyl)benzoic acid typically involves multiple steps. One common method starts with the bromination of 1,3-dibromo-5,5-dimethylhydantoin, followed by the reaction with 1,3-bis(trifluoromethyl)benzene to form 3,5-bis(trifluoromethyl)bromobenzene. This intermediate is then used to synthesize this compound through further reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under standard conditions. The electron-withdrawing -CF₃ groups increase the acidity of the carboxylic proton (), facilitating faster reaction kinetics compared to unsubstituted benzoic acids.

Typical Conditions :

-

Reagents : Thionyl chloride (SOCl₂), followed by reaction with alcohols (e.g., methanol, ethanol).

-

Catalysts : Pyridine or triethylamine for HCl scavenging.

-

Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Yield : 85–92% (based on analogous trifluoromethylbenzoic acid esterifications ).

Example :

Amidation and Peptide Coupling

The acid readily forms amides with primary/secondary amines, making it valuable in pharmaceutical synthesis. The -CF₃ groups stabilize transition states via resonance, improving reaction efficiency.

Key Data :

Mechanistic Insight :

The electron-deficient aromatic ring directs nucleophilic attack to the carbonyl carbon, while -CF₃ groups enhance electrophilicity through inductive effects.

Nucleophilic Aromatic Substitution (NAS)

The chloro substituent at position 4 undergoes NAS with strong nucleophiles (e.g., amines, alkoxides).

Reaction Parameters :

-

Nucleophiles : Piperidine, hydrazine.

-

Conditions : 80–100°C in DMF or DMSO.

Example :

Yield : 70–85% (optimized for analogous chloro-CF₃ systems ).

Decarboxylation and Functionalization

Controlled decarboxylation under basic conditions generates 4-chloro-3,5-bis(trifluoromethyl)benzene, a precursor for cross-coupling reactions.

Conditions :

Applications :

-

Intermediate in synthesizing agrochemicals (e.g., herbicides).

-

Substrate for Suzuki-Miyaura coupling after halogen exchange .

Salt Formation

The acid forms stable salts with alkali metals or organic bases, enhancing solubility for industrial applications.

Common Salts :

| Salt Type | Counterion | Solubility (g/100 mL H₂O) |

|---|---|---|

| Sodium salt | Na⁺ | 12.5 (25°C) |

| Triethylammonium salt | (C₂H₅)₃NH⁺ | 45.8 (25°C) |

Uses :

Comparative Reactivity Analysis

The compound’s reactivity differs markedly from non-fluorinated analogs:

| Reaction Type | Rate (Relative to Benzoic Acid) | Key Factor |

|---|---|---|

| Esterification | 3.2× faster | Enhanced carbonyl electrophilicity |

| NAS (Cl substitution) | 1.8× slower | Steric hindrance from -CF₃ groups |

Scientific Research Applications

Pharmaceutical Applications

4-Chloro-3,5-bis(trifluoromethyl)benzoic acid serves as a crucial intermediate in the synthesis of various biologically active compounds. Its applications can be categorized as follows:

Synthesis of Neurokinin-1 Receptor Antagonists

This compound is particularly noted for its role in the synthesis of neurokinin-1 (NK1) receptor antagonists, which are used in treating conditions such as:

- Inflammatory Diseases

- Psychiatric Disorders

- Emesis (nausea and vomiting)

The synthesis process typically involves the reaction of this acid with other reagents to form active pharmaceutical ingredients (APIs) that exhibit therapeutic effects .

Preparation of Sorafenib

This compound is also utilized in the preparation of Sorafenib (CAS No. 284461-73-0), an oral multikinase inhibitor used in cancer therapy. Sorafenib targets multiple kinases involved in tumor cell proliferation and angiogenesis, making it effective against various cancers .

Case Study 1: Synthesis Efficiency

A study highlighted a novel process for synthesizing this compound that improves yield and reduces costs. The method involved a Grignard reaction followed by carbon dioxide addition, leading to higher efficiency compared to traditional methods .

| Method | Yield | Cost Efficiency |

|---|---|---|

| Traditional Synthesis | Low | High |

| Novel Grignard Method | High | Low |

Case Study 2: Application in Drug Development

In a recent pharmaceutical development project, researchers utilized this compound to synthesize a new class of anti-inflammatory drugs. The resulting compounds demonstrated significant efficacy in preclinical trials, showcasing the acid's versatility as an intermediate .

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-bis(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various substrates. These interactions can influence biological pathways and chemical reactions, making it a valuable compound for research and development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Benzoic Acids with Fluorine Substituents

4-Chloro-2,3,5-trifluorobenzoic Acid

- Structure : Chlorine at C4, fluorine at C2, C3, and C3.

- Properties : Lower molecular weight (228.55 g/mol) and higher solubility in polar solvents compared to the trifluoromethyl analog due to reduced hydrophobicity.

- Applications : Primarily a synthetic intermediate for amination reactions (e.g., Sandmeyer reaction) .

3-Bromo-5-(trifluoromethyl)benzoic Acid

Benzoic Acids with Mixed Substituents

4-Chloro-3,5-dimethoxybenzoic Acid

- Structure : Chlorine at C4, methoxy (-OCH₃) at C3 and C5.

- Properties : Methoxy groups are electron-donating, reducing acidity (pKa ≈ 4.5–5.5) and increasing solubility in alcohols. Molecular weight: 230.62 g/mol .

- Applications : Antifungal and biofilm-preventative agent in biomedical research .

4-Hydroxy-3,5-bis(isopropyl)benzoic Acid

Heterocyclic Benzoic Acid Derivatives

4-[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic Acid

- Structure : Difluoromethyl (-CF₂H) groups on a pyrazole ring attached to a benzoic acid.

- Properties : Molecular weight 336.68 g/mol; pyrazole enhances coordination with transition metals. Difluoromethyl groups offer moderate electron-withdrawing effects compared to -CF₃ .

- Applications : Agrochemical intermediates (e.g., herbicides, fungicides) .

5-{[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylic Acid

Comparative Analysis Table

Key Research Findings

- Acidity and Reactivity : The trifluoromethyl groups in this compound render it significantly more acidic than methoxy- or hydroxyl-substituted analogs, enabling its use in harsh reaction conditions .

- Biological Activity: Chlorine and -CF₃ substituents correlate with enhanced bioactivity in antifungal applications compared to non-halogenated derivatives .

- Material Design : Pyrazole- and furan-linked analogs demonstrate versatility in MOF construction due to their bifunctional coordination sites .

Biological Activity

4-Chloro-3,5-bis(trifluoromethyl)benzoic acid is a compound of significant interest in medicinal chemistry, particularly due to its biological activity against various bacterial strains. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two trifluoromethyl groups and a chlorine atom on the benzene ring. This unique substitution pattern enhances its lipophilicity and potential bioactivity. The molecular formula is , and it exhibits properties that may influence its pharmacodynamics and pharmacokinetics.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The presence of the trifluoromethyl group has been shown to improve the antibacterial activity of various derivatives.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the MIC values for this compound and related compounds against different bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 1 - 2 |

| 4-Chloro derivative (9) | MRSA | 1 - 4 |

| Bromo derivatives | Various Gram-positive | 0.5 - 2 |

| Trifluoromethyl substituted compounds | Enterococcus faecalis | 1 - 2 |

The compound demonstrated potent activity against Staphylococcus aureus , including methicillin-resistant strains (MRSA), with MIC values ranging from 1 to 2 µg/mL . The presence of halogen substituents, particularly fluorine and chlorine, significantly enhances antibacterial potency .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the trifluoromethyl group is crucial for enhancing biological activity. Compounds with hydrophobic substituents on the phenyl ring generally exhibited increased antibacterial effects. For instance, derivatives with multiple halogen substitutions showed improved efficacy compared to their mono-substituted counterparts .

Case Studies

Several case studies have examined the efficacy of this compound in clinical settings:

- Study on MRSA Inhibition : A recent study evaluated the bactericidal activity of this compound against MRSA persisters. The results indicated that concentrations as low as 2× MIC could reduce cell viability by nearly 99% within an 8-hour period .

- Comparative Study with Other Antimicrobials : In a comparative analysis with traditional antibiotics, this compound showed superior performance against resistant bacterial strains, suggesting its potential as a lead compound for new antibiotic development .

Toxicological Profile

While exploring its biological activities, it is essential to consider the toxicological aspects. Safety data indicate that exposure to this compound can cause skin irritation and respiratory issues . Therefore, further studies are necessary to evaluate its safety profile in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 4-chloro-3,5-bis(trifluoromethyl)benzoic acid?

- Methodological Answer : The synthesis typically involves palladium-catalyzed C–H bond functionalization or coupling reactions. For example, aryl halides (e.g., iodobenzene derivatives) can undergo ortho-arylation with benzoic acid derivatives under palladium catalysis, using silver acetate as an additive to promote regioselectivity . Decarboxylation protocols (e.g., copper-catalyzed protodecarboxylation) may follow to remove directing groups. Precursor routes may also involve trifluoromethylation of chlorinated benzoic acid intermediates using reagents like (trifluoromethyl)copper complexes .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the presence of the chloro and trifluoromethyl substituents. For example, the trifluoromethyl groups () produce distinct F NMR signals near -60 ppm .

- High-Performance Liquid Chromatography (HPLC) : Purity (>95%) is verified via reverse-phase HPLC with UV detection at 254 nm.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., m/z 258.1173 for ) .

Q. What solvents and conditions are optimal for recrystallizing this compound?

- Methodological Answer : Recrystallization is typically performed using ethanol/water or dichloromethane/hexane mixtures. Due to the electron-withdrawing nature of and groups, solubility in polar aprotic solvents (e.g., DMF) is limited. Slow cooling from a hot ethanol solution yields high-purity crystals suitable for X-ray diffraction studies .

Advanced Research Questions

Q. How do the electron-withdrawing substituents ( and ) influence the reactivity of this benzoic acid in metal-catalyzed reactions?

- Methodological Answer : The and groups enhance electrophilicity at the carboxyl carbon, facilitating decarboxylative cross-coupling reactions. In palladium-catalyzed C–H activation, these substituents stabilize transition states by withdrawing electron density, improving regioselectivity for ortho-functionalization. Experimental validation includes comparative kinetic studies with non-halogenated analogs .

Q. What challenges arise in characterizing intermediates during the synthesis of metal coordination complexes with this ligand?

- Methodological Answer :

- Ligand Lability : The acidic proton on the carboxyl group may dissociate during metal coordination, requiring pH control (e.g., buffered solutions at pH 6–7).

- Spectroscopic Interference : Fluorine atoms can complicate H NMR analysis; F NMR or X-ray crystallography is preferred for structural elucidation of metal adducts .

- Example : Trinuclear Cu(I) complexes with 4-chloro-3,5-bis(trifluoromethyl)pyrazolate ligands demonstrate phosphorescence, validated via photophysical assays and single-crystal XRD .

Q. How can computational modeling (e.g., DFT) resolve contradictions in proposed reaction mechanisms involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states and electron density maps to clarify mechanisms. For instance, calculations may reveal whether C–H activation proceeds via a concerted metalation-deprotonation (CMD) pathway or a radical intermediate. Key parameters include Gibbs free energy barriers and Mulliken charges on the carboxyl oxygen .

Applications in Experimental Design

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

- Methodological Answer :

- Acidic Conditions : Use aprotic solvents (e.g., THF) and avoid strong acids (e.g., ).

- Basic Conditions : Employ mild bases (e.g., ) at low temperatures (<0°C) to prevent dechlorination or hydrolysis of groups.

- Stability Testing : Monitor degradation via TLC or LC-MS over 24-hour periods .

Q. How can researchers optimize reaction yields in multi-step syntheses using this compound?

- Methodological Answer :

- Stepwise Quenching : Isolate intermediates after each step (e.g., column chromatography for carboxyl-protected derivatives).

- Catalyst Screening : Test palladium/ligand combinations (e.g., with SPhos) to enhance turnover numbers.

- Case Study : A 51% yield for 3-((3,5-bis(trifluoromethyl)phenyl)amino)benzoic acid was achieved using and Xantphos .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Source Verification : Cross-check data against authoritative databases (e.g., NIST, PubChem). The melting point for 3,5-bis(trifluoromethyl)benzoic acid is documented as 287.5–293.5°C .

- Experimental Replication : Repeat synthesis and characterization under standardized conditions (e.g., heating rate during melting point determination).

- Impurity Profiling : Use GC-MS to identify byproducts (e.g., residual solvents or decarboxylated derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.